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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of

GSK2879552, a selective and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), in

patient-derived xenograft (PDX) models of Small Cell Lung Cancer (SCLC) and Acute Myeloid

Leukemia (AML). The protocols detailed below are based on available preclinical data and

general methodologies for PDX studies.

Introduction
GSK2879552 is an investigational epigenetic modulator that targets LSD1 (also known as

KDM1A), an enzyme overexpressed in various cancers, including SCLC and AML.[1][2] LSD1

plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine

9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[1] By irreversibly

inhibiting LSD1, GSK2879552 aims to reactivate these silenced genes, thereby inducing

cancer cell differentiation and inhibiting tumor growth.[1][3] PDX models, which involve the

transplantation of patient tumor tissue into immunodeficient mice, are a valuable tool for

preclinical evaluation of novel cancer therapeutics as they closely recapitulate the

heterogeneity and molecular characteristics of the original human tumor.[4][5][6]
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GSK2879552 functions by forming a covalent adduct with the FAD cofactor of the LSD1

enzyme, leading to its irreversible inactivation.[7] This inhibition of LSD1's demethylase activity

results in an accumulation of mono- and di-methylated H3K4 and H3K9 at the promoter regions

of target genes. The reactivation of tumor suppressor gene expression is a key downstream

event that mediates the anti-tumor effects of GSK2879552. In AML, treatment with

GSK2879552 has been shown to upregulate cell surface differentiation markers such as

CD11b and CD86.[3] While the direct signaling pathways are complex and context-dependent,

the overarching mechanism involves the epigenetic reprogramming of cancer cells, pushing

them towards a more differentiated and less proliferative state.
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Figure 1: GSK2879552 Signaling Pathway.

Quantitative Data from Preclinical PDX Studies
The following tables summarize the available quantitative data from preclinical studies of

GSK2879552 in SCLC and AML patient-derived models.

Table 1: Efficacy of GSK2879552 in SCLC Xenograft Models
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PDX Model
Dose and
Administration

Treatment
Duration

Tumor Growth
Inhibition (TGI)

Reference

NCI-H526
1.5 mg/kg, oral,

once daily
25-35 days 57% [8]

NCI-H1417
1.5 mg/kg, oral,

once daily
25-35 days 83% [8]

NCI-H510
1.5 mg/kg, oral,

once daily
25-35 days 38% (partial) [8]

NCI-H69
1.5 mg/kg, oral,

once daily
25-35 days 49% (partial) [8]

Table 2: In Vitro Efficacy of GSK2879552 in Primary AML Patient-Derived Cells

Assay Type
Number of
Patient
Samples

Endpoint Results Reference

Blast Colony

Formation
14

Inhibition of

colony growth

12 out of 14

samples were

sensitive (≥30%

inhibition)

[3]

Note: In vivo quantitative data for GSK2879552 in AML PDX models is not readily available in

the public domain.

Experimental Protocols
The following are detailed protocols for establishing and utilizing PDX models for the evaluation

of GSK2879552. These are generalized protocols and may require optimization for specific

patient tumors.

Protocol 1: Establishment of SCLC PDX Models
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Tumor Acquisition: Obtain fresh tumor tissue from consenting SCLC patients via surgical

resection or biopsy. The tissue should be placed in sterile media (e.g., RPMI-1640) on ice

and transported to the laboratory within 2 hours.

Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with PBS containing

antibiotics. Remove any necrotic or fatty tissue and cut the tumor into small fragments

(approximately 2-3 mm³).

Implantation: Anesthetize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

using an appropriate anesthetic. Make a small incision on the flank of the mouse and create

a subcutaneous pocket. Implant one tumor fragment into the pocket and close the incision

with surgical clips or sutures.

Monitoring: Monitor the mice for tumor growth by palpation twice weekly. Once tumors are

palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume

can be calculated using the formula: Volume = (length x width²) / 2.

Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the

mouse and aseptically excise the tumor. Process the tumor as described in step 2 and

implant fragments into new recipient mice for expansion. It is recommended to use early-

passage PDXs (less than 10 passages) for drug efficacy studies to maintain the

characteristics of the original tumor.

Protocol 2: Establishment of AML PDX Models
Sample Acquisition: Obtain bone marrow aspirate or peripheral blood from consenting AML

patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

Cell Preparation: Wash the isolated cells with PBS and resuspend in a suitable medium.

Assess cell viability using trypan blue exclusion.

Implantation: For systemic engraftment, inject 1-5 x 10⁶ viable AML cells in 100-200 µL of

PBS intravenously (via tail vein) into 6-8 week old immunodeficient mice (NSG mice are

recommended for AML). For intrafemoral injection, inject 1-2 x 10⁶ cells directly into the

femur.
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Engraftment Monitoring: Starting 4-6 weeks post-injection, monitor for engraftment by

collecting peripheral blood weekly and analyzing for the presence of human CD45+ cells by

flow cytometry. Successful engraftment is typically defined as >1% human CD45+ cells in the

peripheral blood.

Efficacy Studies: Once engraftment is confirmed, mice can be randomized into treatment and

control groups.

Protocol 3: GSK2879552 Administration and Efficacy
Assessment in SCLC PDX Models

Animal Cohorts: Once SCLC PDX tumors reach an average volume of 100-200 mm³,

randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

Drug Formulation: Prepare GSK2879552 for oral administration. A potential vehicle consists

of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] The final concentration

should be calculated based on the desired dose (e.g., 1.5 mg/kg) and the average weight of

the mice.

Drug Administration: Administer GSK2879552 or vehicle control to the respective groups

once daily via oral gavage for the duration of the study (e.g., 25-35 days).

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals

for any signs of toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor

weight can be recorded. A portion of the tumor can be flash-frozen for molecular analysis

(e.g., Western blot, PCR) and another portion fixed in formalin for immunohistochemistry.
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Figure 2: General Experimental Workflow for GSK2879552 in PDX Models.
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Protocol 4: Biomarker Analysis - DNA Hypomethylation
Signature (Conceptual)
While a specific, detailed protocol for the DNA hypomethylation signature predictive of

GSK2879552 response in SCLC PDX is not publicly available, a general workflow would likely

involve the following steps.

DNA Isolation: Extract high-quality genomic DNA from frozen PDX tumor tissue from both

responder and non-responder groups.

Methylation Profiling: Perform genome-wide methylation analysis using a technique such as

whole-genome bisulfite sequencing (WGBS) or a targeted approach like methyl-binding

domain sequencing (MBD-seq).

Data Analysis: Identify differentially methylated regions (DMRs) between the responder and

non-responder groups. This involves bioinformatic analysis to compare methylation levels at

specific CpG sites or genomic regions.

Signature Development: Select a panel of the most significant DMRs to create a predictive

biomarker signature.

Validation: Validate the predictive power of the signature in an independent cohort of PDX

models.
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Figure 3: Conceptual Workflow for Biomarker Discovery.

Conclusion and Future Directions
GSK2879552 has demonstrated promising preclinical activity in SCLC PDX models, with

significant tumor growth inhibition observed at a well-tolerated oral dose. While in vivo efficacy

data in AML PDX models is currently lacking, in vitro studies on primary patient samples

suggest a potential therapeutic role. The identification of a predictive DNA hypomethylation

signature in SCLC highlights the potential for a biomarker-driven approach to patient selection.

It is important to note that the clinical development of GSK2879552 was terminated due to an

unfavorable risk-benefit profile observed in early-phase clinical trials.[9] Nevertheless, the
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preclinical data generated in PDX models provide valuable insights into the therapeutic

potential of LSD1 inhibition and can inform the development of next-generation epigenetic

modulators with improved safety profiles. Future research in this area could focus on

combination strategies to enhance the efficacy of LSD1 inhibitors and the further refinement of

predictive biomarkers to identify patient populations most likely to benefit from this therapeutic

approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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